

physical properties of 6-Chloro-3-nitropyridine-2-carboxylic acid

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Compound of Interest

Compound Name: 6-Chloro-3-nitropyridine-2-carboxylic acid

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An In-depth Technical Guide on the Physical Properties of **6-Chloro-3-nitropyridine-2-carboxylic acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-3-nitropyridine-2-carboxylic acid is a substituted pyridine derivative. Its structural features, including a carboxylic acid group, a nitro group, and a chlorine atom on the pyridine ring, make it a compound of interest in medicinal chemistry and organic synthesis.

Understanding its physical properties is fundamental for its application in drug design, reaction optimization, and quality control. This guide provides a summary of its key physical characteristics and the standard experimental methods used for their determination.

Core Physical Properties

The known physical properties of **6-Chloro-3-nitropyridine-2-carboxylic acid** are summarized below. These values are critical for handling, storage, and application of the compound in a research setting.

Property	Value	Reference
CAS Number	1204400-58-7	[1][2]
Molecular Formula	C ₆ H ₃ ClN ₂ O ₄	[1][2]
Molecular Weight	202.55 g/mol	[2]
Exact Mass	201.978134 u	[1]
Boiling Point	390.9 ± 42.0 °C at 760 mmHg	[1]
Density	1.7 ± 0.1 g/cm ³	[1]
Flash Point	190.2 ± 27.9 °C	[1]
Synonyms	2-Chloro-5-nitro-6-picolinic acid, 6-Chloro-3-nitropicolinic acid	[2]

Spectroscopic and Chromatographic Data

While specific spectra for **6-Chloro-3-nitropyridine-2-carboxylic acid** are not publicly available in the search results, documentation including NMR, HPLC, and LC-MS may be obtainable from chemical suppliers.[2] The following sections describe the standard protocols for acquiring such data.

Experimental Protocols

The following are detailed methodologies for the determination of the key physical and spectral properties of a solid organic compound like **6-Chloro-3-nitropyridine-2-carboxylic acid**.

Melting Point Determination

The melting point is a crucial indicator of purity for a crystalline solid.[3]

- Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or DigiMelt), capillary tubes (sealed at one end), mortar and pestle.[4]
- Procedure:

- Ensure the sample is completely dry and in a fine powdered form. If necessary, grind the crystalline sample in a mortar.[3]
- Pack the dry powder into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[5]
- Place the loaded capillary tube into the heating block of the melting point apparatus.[4]
- For an unknown compound, a rapid preliminary heating (e.g., 10-20°C/min) can be performed to find an approximate melting range.[4]
- For an accurate measurement, heat the sample at a slower rate (1-2°C/min) when the temperature is about 15-20°C below the approximate melting point.[5]
- Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. A pure substance typically has a sharp melting range of 0.5-1.0°C.

Boiling Point Determination

For high boiling point solids, this property is often estimated or determined under vacuum. The Thiele tube method is a common technique for liquids or low-melting solids.[6][7]

- Apparatus: Thiele tube, thermometer, small test tube (fusion tube), capillary tube (sealed at one end), heating oil (e.g., mineral oil), heat source.[6]
- Procedure:
 - Place a small amount of the sample into the fusion tube.
 - Invert a capillary tube (sealed end up) and place it inside the fusion tube with the sample. [6]
 - Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb.
 - Insert the assembly into a Thiele tube containing heating oil.[6]

- Heat the side arm of the Thiele tube gently.^[6] A continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.^[6]
- Remove the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.^[6]

Density Determination (Gas Displacement Method)

Gas pycnometry is a precise method for determining the skeletal density of a solid powder.^[8]

- Apparatus: Gas pycnometer.
- Procedure:
 - A known mass of the solid sample is placed into a sample chamber of a calibrated volume.^[8]
 - An inert gas, typically helium, is introduced into a reference chamber at a known pressure.^[8]
 - The gas is then expanded into the sample chamber.
 - The instrument measures the equilibrated pressure, and by applying gas laws, calculates the volume displaced by the solid sample.^[8]
 - The skeletal density is calculated by dividing the sample's mass by the determined volume.^[8]

Flash Point Determination (Pensky-Martens Closed Cup)

The flash point is determined to assess the flammability of a substance. The Pensky-Martens closed-cup method is standardized by ASTM D93.^{[1][2][9]}

- Apparatus: Pensky-Martens closed-cup tester.^[9]
- Procedure:

- The test cup is filled with the sample to a specified level.[\[9\]](#)
- The lid is closed, and the sample is heated at a controlled, constant rate while being stirred.[\[1\]](#)[\[9\]](#)
- At regular temperature intervals, stirring is paused, and an ignition source (a small flame) is dipped into the vapor space of the cup.[\[9\]](#)
- The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup.[\[9\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

- Apparatus: High-field NMR spectrometer (e.g., 400 MHz or higher).
- Procedure:
 - Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$) in an NMR tube.
 - 1H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a reference standard like tetramethylsilane (TMS).
 - ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. For compounds in this molecular weight range, a 30° pulse with a 4-second acquisition time is a common starting point.[\[10\]](#)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.[\[11\]](#)

- Apparatus: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or a KBr pellet press.
- Procedure (ATR Method):

- Ensure the ATR crystal (e.g., diamond) is clean.[\[12\]](#)
- Place a small amount of the solid powder directly onto the ATR crystal.[\[12\]](#)
- Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[\[12\]](#)
- Record the spectrum, typically in the range of 4000-400 cm^{-1} .[\[12\]](#)
- Procedure (KBr Pellet Method):
 - Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle.[\[12\]](#)
 - Place the mixture into a pellet die and use a hydraulic press to form a transparent pellet.[\[12\]](#)
 - Place the pellet in the sample holder of the spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

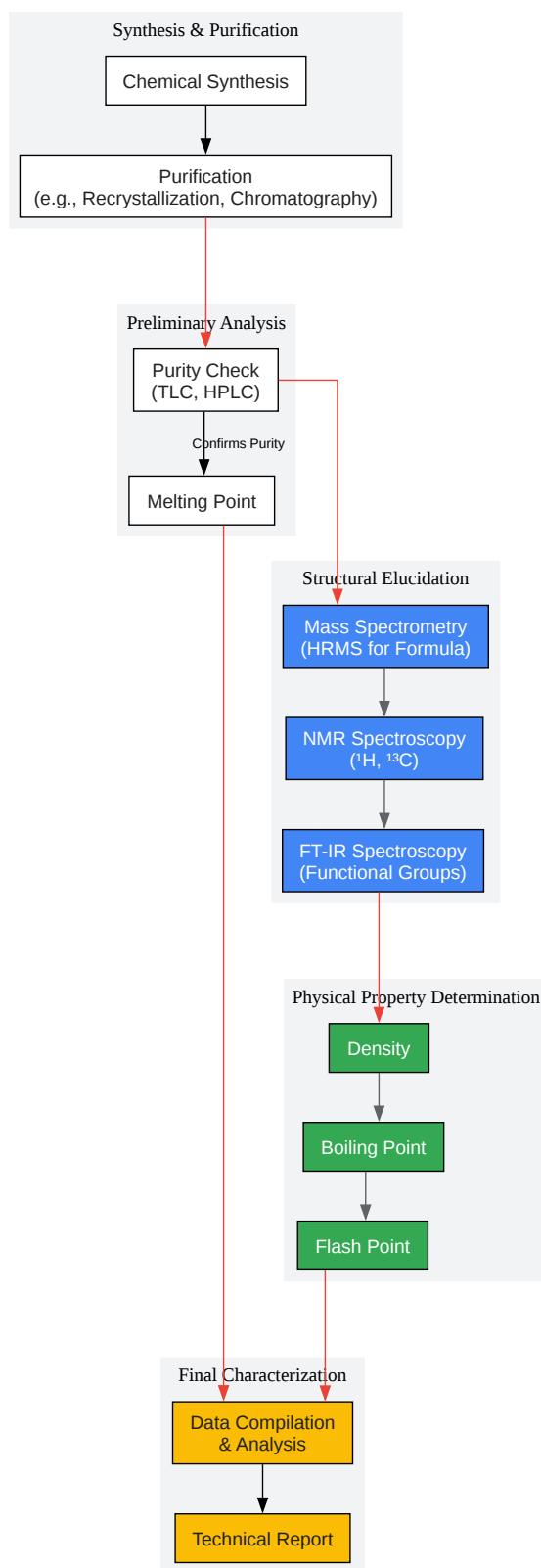
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula.[\[13\]](#)

- Apparatus: Mass spectrometer with a suitable ion source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
- Procedure (General):
 - Sample Introduction: The sample is introduced into the ion source. This can be done via direct infusion of a solution or after separation using liquid chromatography (LC) or gas chromatography (GC).
 - Ionization: The sample molecules are ionized. In EI, high-energy electrons bombard the sample, causing an electron to be ejected, forming a molecular ion ($M^{+\cdot}$).[\[13\]](#)[\[14\]](#) ESI is a softer ionization technique suitable for more polar molecules.

- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.^[15]
- Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight.^[13] High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in determining the molecular formula.

Logical and Experimental Workflows

The following diagram illustrates a standard workflow for the characterization of a novel chemical compound.



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Caption: Workflow for Physical and Structural Characterization.

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